2-(Benzylsulfanyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
Description
2-(Benzylsulfanyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a benzylthio (sulfanyl) group and at position 5 with a 3,4-dimethoxyphenyl moiety. The 1,3,4-oxadiazole scaffold is known for its electron-deficient aromatic character, enabling diverse interactions with biological targets. This compound’s structural features align with derivatives investigated for antimicrobial, anti-inflammatory, and cytotoxic activities, as evidenced by studies on analogous compounds .
Properties
Molecular Formula |
C17H16N2O3S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H16N2O3S/c1-20-14-9-8-13(10-15(14)21-2)16-18-19-17(22-16)23-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI Key |
BNTZSPAJUJZYSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with benzyl isothiocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Antibacterial Activity
- The methylsulfonyl analog (EC₅₀: 0.17–1.98 µg/mL) demonstrates superior antibacterial potency against Xanthomonas species compared to bismerthiazol and thiodiazole copper . The target compound’s benzylsulfanyl group may reduce antibacterial efficacy due to increased steric hindrance but could enhance antifungal or cytotoxic activity via lipophilic interactions .
Anti-inflammatory Activity
- The 3,4-dimethoxyphenyl group is critical for anti-inflammatory action. Compound 12 (with N,N-diphenylaminomethyl at position 5) showed 61.9% inhibition of edema, comparable to indomethacin, while maintaining lower ulcerogenicity . The target compound’s benzylsulfanyl group may further modulate COX-2 selectivity or reduce oxidative stress via sulfur-mediated antioxidant effects.
Cytotoxic Potential
Fungicidal and Herbicidal Activity
- Thioether-linked oxadiazoles (e.g., 5g) show fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum) and herbicidal effects via SDH enzyme inhibition . The target compound’s benzylthio group may confer similar activity, though substituent electronegativity (e.g., bromo vs. methoxy) influences target binding.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
- This contrasts with methylsulfonyl derivatives, which exhibit higher solubility and antibacterial efficacy .
Structure-Activity Relationship (SAR) Trends
Position 2 Substituents :
- Sulfonyl groups (e.g., methylsulfonyl) enhance antibacterial activity via strong electron-withdrawing effects .
- Thioethers (e.g., benzylsulfanyl) favor fungicidal and cytotoxic activities due to lipophilicity and sulfur redox activity .
Position 5 Substituents :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
